molecular formula C19H15BrF3NO3 B11575576 1-{5-bromo-1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11575576
M. Wt: 442.2 g/mol
InChI Key: MQVFGYISOQFZAJ-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-BROMO-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps. One common method involves the reaction of 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone with hydroxylamine hydrochloride and pyridine in ethanol, heated at 80°C for 5 hours . The mixture is then cooled and quenched with ice-cold water.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-{5-BROMO-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide in acetone can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

1-{5-BROMO-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-{5-BROMO-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to its trifluoroethanone group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H15BrF3NO3

Molecular Weight

442.2 g/mol

IUPAC Name

1-[5-bromo-1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H15BrF3NO3/c1-26-13-3-5-14(6-4-13)27-9-8-24-11-16(18(25)19(21,22)23)15-10-12(20)2-7-17(15)24/h2-7,10-11H,8-9H2,1H3

InChI Key

MQVFGYISOQFZAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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